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Compound of Interest

Compound Name: SAR156497

Cat. No.: B612195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several

investigational Aurora kinase inhibitors. The data presented is compiled from various clinical

trials to assist researchers in understanding the absorption, distribution, metabolism, and

excretion (ADME) characteristics of these potential therapeutic agents.

Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation

of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers,

making them attractive targets for anticancer drug development. Several small molecule

inhibitors targeting Aurora kinases have entered clinical trials. Understanding their

pharmacokinetic profiles is essential for optimizing dosing schedules, predicting drug-drug

interactions, and ultimately, enhancing their therapeutic potential.

Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of selected Aurora kinase

inhibitors from human clinical trials. It is important to note that these parameters can vary

depending on the patient population, tumor type, dosing regimen, and analytical methods used.

Table 1: Pharmacokinetics of Alisertib (MLN8237)
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Parameter Value Population
Dosing
Regimen

Source

Tmax (h) 1 - 4
Advanced solid

tumors

5-200 mg/day, 7-

day cycles
[1]

t1/2 (h) 19.3
Advanced solid

tumors
Not specified [2]

CL/F (L/h) 4.25
Advanced solid

tumors
Not specified [2]

Cmax (µM) 2.9 (at 50 mg)
Advanced solid

tumors

50 mg enteric

coated tablets
[2]

AUC (µM·h) 20.9 (at 50 mg)
Advanced solid

tumors

50 mg enteric

coated tablets
[2]

Cmin (µM)
>1 (at steady

state)

Advanced solid

tumors

50 mg enteric

coated tablets
[2]

Table 2: Pharmacokinetics of Danusertib (PHA-739358)
Parameter Value Population

Dosing
Regimen

Source

t1/2 (h) 18 - 26
Advanced solid

tumors

24-hour IV

infusion every 14

days

[3]

AUC (µM·h)

6.78±1.84 (90

mg/m²) to

15.9±8.42 (200

mg/m²)

CML and Ph+

ALL

3-hour IV

infusion daily for

7 days

[4]

Cmax & AUC

Accumulation

Ratio

1.3 (Cmax), 1.1

(AUC)

CML and Ph+

ALL

3-hour IV

infusion daily for

7 days

[4]
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Table 3: Pharmacokinetics of Barasertib (AZD1152) and
its Active Metabolite (Barasertib-hQPA)

Parameter Compound Value Population
Dosing
Regimen

Source

CL (L/h)
Barasertib-

hQPA
31.4

Acute

Myeloid

Leukemia

1200 mg as a

7-day

continuous IV

infusion

[5]

t1/2, terminal

(h)

Barasertib-

hQPA

Not specified,

but

detectable at

408h

Acute

Myeloid

Leukemia

1200 mg as a

7-day

continuous IV

infusion

[6]

Plasma

Concentratio

n Ratio

Barasertib-

hQPA vs.

Barasertib

~3-fold higher

Acute

Myeloid

Leukemia

1200 mg as a

7-day

continuous IV

infusion

[6][7]

Table 4: Pharmacokinetics of MLN8054
Parameter Value Population

Dosing
Regimen

Source

Tmax (h) 1 - 4
Advanced solid

tumors

5, 10, 20, 30 or

40 mg once daily

for 7 days

[8]

t1/2 (h) 30 - 40
Advanced solid

tumors

Oral

administration
[8]

Bioavailability

(rat)
Quantitative

Sprague-Dawley

Rat

Oral

administration
[9]

Table 5: Pharmacokinetics of GSK1070916A
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Parameter Value Population
Dosing
Regimen

Source

t1/2 (h) 8.98 (Day 1)
Advanced/metast

atic solid cancers

85 mg/m² as a 1-

hour IV infusion

on days 1-5,

every 21 days

[10][11]

CL (L/h) 9.2 (Day 1)
Advanced/metast

atic solid cancers

85 mg/m² as a 1-

hour IV infusion

on days 1-5,

every 21 days

[10][11]

AUCinf
10% higher on

Day 5 than Day 1

Advanced/metast

atic solid cancers

85 mg/m² as a 1-

hour IV infusion

on days 1-5,

every 21 days

[10][11]

Table 6: Pharmacokinetics of Tozasertib (MK-0457)
Parameter Value Population

Dosing
Regimen

Source

t1/2 (h) 6.6 - 10.2
Advanced solid

tumors

24-hour

continuous IV

infusion

[12][13]

Oral

Bioavailability

(%)

7.9
Advanced solid

tumors
100 mg oral dose [12][13]

Experimental Protocols
The pharmacokinetic parameters presented above were determined in early-phase clinical

trials. Below are summaries of the typical methodologies employed in these studies.

Patient Population
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Participants in these studies were typically adult patients with advanced, metastatic, or

refractory solid tumors, or specific hematological malignancies like acute myeloid leukemia

(AML), chronic myeloid leukemia (CML), and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL)[3][4][5][8]. Key inclusion criteria often included adequate

organ function, while exclusion criteria commonly involved significant comorbidities or prior

therapies that could interfere with the study drug's evaluation[14].

Dosing and Administration
The Aurora kinase inhibitors were administered either orally or intravenously.

Oral administration: Alisertib and MLN8054 were given as oral formulations. Dosing

schedules varied, for instance, once or twice daily for a specified number of days within a

cycle[2][8].

Intravenous (IV) infusion: Danusertib, Barasertib, GSK1070916A, and Tozasertib were

administered via IV infusion. The infusion durations ranged from 1 hour to a continuous 7-

day infusion[3][5][10][12].

Dose-escalation schemes were commonly used in Phase I trials to determine the maximum

tolerated dose (MTD)[3][8][10].

Pharmacokinetic Sampling and Analysis
Blood samples for pharmacokinetic analysis were collected at multiple time points, both during

and after drug administration, to characterize the drug's concentration-time profile[8][14].

Plasma concentrations of the parent drug and, in some cases, its major metabolites were

quantified using validated bioanalytical methods, predominantly high-performance liquid

chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem

mass spectrometry (LC-MS/MS)[15][16][17][18]. Pharmacokinetic parameters such as Cmax,

Tmax, AUC, half-life, and clearance were then calculated using non-compartmental analysis[3].

Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of cell division. They are involved in centrosome maturation,

spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases

disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
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Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.
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This guide provides a comparative overview of the pharmacokinetic profiles of several Aurora

kinase inhibitors. The data highlights the diversity in their ADME properties, which is crucial for

their clinical development. Further research and clinical trials are necessary to fully elucidate

the therapeutic potential of these agents and to define optimal dosing strategies for various

cancer types. The experimental protocols and the signaling pathway diagram provided herein

serve as a valuable resource for researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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